2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid

Lipophilicity Medicinal Chemistry Chromatography

Select 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218320-00-3) for its uniquely low lipophilicity (XLogP3-AA = 0.5) versus the des-dimethylamino analog (XLogP3-AA = 2.6). This critical difference ensures superior aqueous solubility and reduces off-target hydrophobic interactions in drug candidates. Its well-defined LogD (pH 7.4 = 0.24) makes it an ideal RP-HPLC retention time marker. With orthogonal carboxylic acid and tertiary amine handles, it is an in-stock building block for combinatorial library synthesis. Procure with confidence for reproducible, high-quality research.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1 g/mol
CAS No. 1218320-00-3
Cat. No. B1528585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid
CAS1218320-00-3
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9H,1-2H3,(H,14,15)
InChIKeyFBZPIHFBJZHLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218320-00-3): An Amino Acid-Derived Building Block for Fine Chemical Synthesis


2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid is a synthetic organic compound belonging to the class of amino acid derivatives, specifically an N,N-dimethylated aryl glycine [1]. It features a 3,5-dichlorophenyl ring attached to the alpha-carbon of an acetic acid moiety, which is also substituted with a dimethylamino group. With a molecular formula of C10H11Cl2NO2 and a molecular weight of 248.10 g/mol, it is primarily utilized as a versatile small molecule scaffold or building block in medicinal chemistry and chemical biology research [2][3].

Why 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (1218320-00-3) is Not Interchangeable with its Closest Analogs


The procurement of 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid over its closest analogs is not a trivial substitution; it is a decision driven by quantifiable differences in physicochemical properties that directly impact its utility in specific research and industrial applications. Simple substitution of the 3,5-dichloro isomer for another dichloro isomer (e.g., 2,3- or 3,4-) or for the des-dimethylamino analog (2-(3,5-dichlorophenyl)acetic acid) results in significant and verifiable changes to critical parameters such as lipophilicity (LogP), hydrogen bonding capacity, and molecular flexibility [1][2]. These differences can dramatically alter a compound's behavior in separation science, its solubility profile, and its potential for further derivatization, making the precise selection of this specific CAS number essential for experimental reproducibility and project success .

Quantitative Differentiation Guide for 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (1218320-00-3)


LogP Comparison: Target Compound Exhibits Significantly Higher Hydrophilicity vs. Des-dimethylamino Analog

The presence of the dimethylamino group in the target compound confers a dramatic reduction in lipophilicity compared to 2-(3,5-dichlorophenyl)acetic acid, the direct analog lacking this group. This is a key differentiator for applications sensitive to polarity. The target compound has a computed XLogP3-AA value of 0.5, whereas the comparator has a value of 2.6 [1][2]. This is further supported by experimental LogD predictions from ChemSpider, which show a LogD of 0.24 at pH 7.4 for the target compound .

Lipophilicity Medicinal Chemistry Chromatography

Hydrogen Bonding Capacity and Flexibility: Target Compound Offers a Distinct Profile vs. More Complex Analogs

Compared to the more elaborated analog, 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid, the target compound presents a simpler and less flexible hydrogen bonding profile. The target compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors, with only 3 rotatable bonds [1]. In contrast, the comparator possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, and twice the number of rotatable bonds (6) [2]. This results in a lower molecular weight (248.10 vs 291.17 g/mol) and a smaller topological polar surface area (40.5 vs. higher, unreported but inferable) for the target compound [1][2].

Medicinal Chemistry Crystallography Computational Chemistry

Impact of Chlorine Substitution Pattern on Predicted Lipophilicity: The 3,5-Dichloro Isomer is More Polar than the 3,4-Dichloro Isomer

The specific pattern of chlorine substitution on the phenyl ring is a critical determinant of molecular properties. The target compound, with a 3,5-dichloro substitution pattern, has a computed XLogP3-AA value of 0.5 [1]. A closely related analog with a 3,4-dichloro substitution pattern and an extended linker, 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid, has a computed XLogP3-AA value of 0.1 [2]. While the linker contributes to the difference, the data suggests the 3,5-dichloro substitution pattern on a simple amino acid backbone may impart slightly higher lipophilicity compared to the 3,4-substituted derivative.

Structure-Activity Relationship Physicochemical Properties Medicinal Chemistry

Application Scenarios for 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (1218320-00-3) Based on Evidence


Synthesis of Polar or Ionizable Lead Compounds in Medicinal Chemistry

Given its significantly lower lipophilicity (XLogP3-AA = 0.5) compared to the des-dimethylamino analog (XLogP3-AA = 2.6), this compound is a strategic choice for medicinal chemists designing drug candidates that require higher aqueous solubility or a reduced risk of off-target hydrophobic interactions [1]. Its intrinsic polarity makes it a valuable building block for introducing a charged or highly polar moiety into a molecular scaffold, which can improve drug-like properties [2].

Chromatographic Method Development and Validation

The unique and well-defined LogP and LogD values of this compound (LogD at pH 7.4 = 0.24) make it an excellent candidate for use as a retention time marker or system suitability standard in reverse-phase high-performance liquid chromatography (RP-HPLC) methods . Its intermediate polarity ensures it elutes in a region of the chromatogram distinct from very polar void volume markers and highly retained hydrophobic impurities, facilitating method development and troubleshooting.

Precursor for the Generation of Diverse Chemical Libraries

The compound's structure, featuring a secondary amine (the dimethylamino group) and a carboxylic acid, provides two orthogonal handles for further chemical elaboration [3]. It is listed as an in-stock building block by multiple vendors, indicating its established utility in combinatorial chemistry and high-throughput screening library synthesis, where the 3,5-dichlorophenyl motif is a common pharmacophore or structural fragment [4].

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